molecular formula C18H13FN4O B2430163 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1037193-43-3

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2430163
CAS No.: 1037193-43-3
M. Wt: 320.327
InChI Key: CZAHRIPYGHJQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

CAS No.

1037193-43-3

Molecular Formula

C18H13FN4O

Molecular Weight

320.327

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

CZAHRIPYGHJQGF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings through cyclization reactions. Common starting materials might include substituted hydrazines and carboxylic acids or their derivatives. Reaction conditions often involve the use of dehydrating agents and catalysts to facilitate ring closure.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • A study by Shamsuzzaman et al. synthesized new anticancer derivatives and found that certain oxadiazole compounds exhibited potent activity against human leukemia cell lines with IC50 values as low as 17.33 µM .
  • B.S Holla et al. reported that specific oxadiazole derivatives showed significant anticancer potential against multiple human cancer cell lines, achieving GI50 values below 10 µM across various types including breast and colon cancers .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has garnered attention due to their effectiveness against a range of pathogens.

Findings:

  • A derivative of 5-(4-fluorophenyl)-1,3,4-oxadiazole was shown to exhibit stronger antibacterial activity against Escherichia coli and Streptococcus pneumoniae than traditional antibiotics like ampicillin .
  • Additional studies have indicated that some oxadiazole derivatives possess antifungal properties superior to established antifungal agents .

Antiviral and Antiparasitic Activities

Recent research has explored the antiviral and antiparasitic potential of oxadiazole compounds.

Research Insights:

  • Certain 1,3,4-oxadiazoles have been identified as effective inhibitors of Plasmodium falciparum, the causative agent of malaria, with activities comparable to chloroquine .
  • Antileishmanial studies revealed that specific oxadiazole derivatives exhibited significantly higher potency than conventional treatments like pentamidine .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for various other biological activities.

Diverse Applications:

  • The compounds have shown promise as anti-inflammatory agents and calcium channel blockers .
  • Research has also indicated their potential as anticonvulsants and in treating metabolic disorders such as diabetes .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective derivatives.

Key Findings:

  • Modifications on the oxadiazole ring or substituents can significantly influence the pharmacological profile of these compounds. For instance, the introduction of different aryl groups has been linked to enhanced anticancer activity .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
  • 5-(3-(4-bromophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

The presence of the fluorine atom in 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro or bromo analogs.

Biological Activity

The compound 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C17H15FN4OC_{17}H_{15}FN_4O and its IUPAC name. The presence of both the pyrazole and oxadiazole moieties contributes to its biological activity.

PropertyValue
Molecular Weight302.33 g/mol
Chemical FormulaC₁₇H₁₅FN₄O
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Oxadiazole Formation : Reaction of amidoxime with carboxylic acids or their derivatives.
  • Final Coupling : Combining the pyrazole and oxadiazole moieties through condensation reactions.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. The compound was tested against various cancer cell lines using the MTT assay, demonstrating effective inhibition of cell proliferation in:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The IC50 values indicated that the compound has a promising potential as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed:

  • Zone of Inhibition : The compound displayed a notable zone of inhibition compared to standard antibiotics.

Anti-inflammatory Activity

In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophage cultures. This suggests potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A recent study highlighted the synthesis and testing of various oxadiazole derivatives, including our target compound. The results showed a significant reduction in cell viability in treated groups compared to controls .
  • Antimicrobial Evaluation : Another investigation detailed the antimicrobial efficacy of similar compounds where our target exhibited superior activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole to achieve high yields?

  • Methodology : Utilize flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate mixtures) for purification, as demonstrated in analogous oxadiazole syntheses achieving >90% yields . Optimize reaction conditions (e.g., 50–80°C, DME solvent) and catalysts (e.g., Cs₂CO₃ or NaH) based on substituent reactivity. Monitor progress via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C/19F NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions and fluorine integration .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • FTIR : Validate functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology : Test solubilization in DMSO (≤10% v/v) or use surfactants (e.g., Tween-80) for aqueous buffers. For crystallography, screen solvents (e.g., ethanol:water mixtures) to induce crystallization .

Advanced Research Questions

Q. What crystallographic approaches resolve disorder in the o-tolyl or pyrazole moieties during X-ray refinement?

  • Methodology : Use SHELXL for refinement with anisotropic displacement parameters. Apply "ISOR" and "DELU" restraints to model thermal motion in disordered regions. Validate with R1 < 5% and wR2 < 15% . For visualization, employ ORTEP-3 to generate disorder-free thermal ellipsoid plots .

Q. How to design structure-activity relationship (SAR) studies to evaluate bioactivity?

  • Methodology :

  • Analog Synthesis : Replace fluorophenyl or o-tolyl groups with bioisosteres (e.g., chlorophenyl, trifluoromethylphenyl) .
  • Assays : Test apoptosis induction via flow cytometry (cell cycle arrest in G1 phase) and caspase-3 activation in cancer cell lines (e.g., T47D) .
  • Data Analysis : Corrogate substituent electronegativity (fluorine vs. chlorine) with IC₅₀ values using multivariate regression .

Q. What computational tools validate target engagement (e.g., TIP47 protein) for this oxadiazole derivative?

  • Methodology :

  • Docking : Use AutoDock Vina with TIP47 crystal structure (PDB ID: 1WY9) to predict binding poses. Focus on hydrophobic interactions with trifluoromethyl groups .
  • Photoaffinity Labeling : Synthesize a diazirine-containing probe to crosslink the compound to its target, followed by SDS-PAGE and MS/MS identification .

Q. How to resolve discrepancies in enantiomeric excess (ee) measurements between SFC and NMR?

  • Methodology : Cross-validate using chiral SFC (Chiralpak AD-H column, 90:10 CO₂:ethanol) and ¹⁹F NMR with chiral shift reagents (e.g., Eu(hfc)₃). Ensure SFC purity >97% ee matches NMR integration ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.